molecular formula C18H12ClN5OS B2453498 1-(4-Chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 868968-28-9

1-(4-Chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Número de catálogo: B2453498
Número CAS: 868968-28-9
Peso molecular: 381.84
Clave InChI: XDCLDSITKALTGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a useful research compound. Its molecular formula is C18H12ClN5OS and its molecular weight is 381.84. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(4-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5OS/c19-13-6-4-12(5-7-13)15(25)11-26-17-9-8-16-21-22-18(24(16)23-17)14-3-1-2-10-20-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCLDSITKALTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(4-Chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on cytotoxicity against various cancer cell lines, inhibition of specific kinases, and other pharmacological properties.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C15H13ClN6S\text{C}_{15}\text{H}_{13}\text{Cl}\text{N}_6\text{S}

Key Properties:

  • Molecular Weight: Approximately 318.81 g/mol
  • CAS Number: 78536-00-2
  • LogP (Partition Coefficient): Indicates moderate lipophilicity, which may influence its bioavailability.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from in vitro assays:

Cell LineIC50 (μM)Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33
LO2ND

The data indicates that the compound exhibits significant cytotoxicity against A549 and MCF-7 cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves inhibition of the c-Met kinase pathway, which is often overexpressed in various cancers. The IC50 for c-Met inhibition was reported at 0.090 μM, comparable to Foretinib (IC50 = 0.019 μM), a known c-Met inhibitor .

Apoptosis Induction

Further investigations revealed that the compound could induce apoptosis in cancer cells. The acridine orange staining method showed that treated cells exhibited characteristics of late apoptosis, indicating that the compound may promote programmed cell death through mechanisms involving cell cycle arrest at the G0/G1 phase .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Growth : In a study focusing on novel triazolo-pyridazine derivatives, compounds similar to the one demonstrated promising results in inhibiting tumor growth in vitro . The research highlighted the importance of structural modifications in enhancing biological activity.
  • Antitubercular Activity : Although primarily studied for anticancer properties, related compounds have shown efficacy against Mycobacterium tuberculosis, with IC50 values indicating potential for further development in infectious disease applications .
  • Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer cell lines .

Aplicaciones Científicas De Investigación

Biological Applications

2.1 Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to 1-(4-Chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone . For instance:

  • Cell Line Studies : Preliminary assays using various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) have shown promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the disruption of cell cycle progression and modulation of apoptotic pathways .
  • In Vivo Studies : Animal models have further corroborated these findings, indicating reduced tumor growth rates when treated with this compound compared to controls .

2.2 Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of this compound against a range of bacterial strains:

  • Gram-positive and Gram-negative Bacteria : Bioassays have demonstrated significant antibacterial activity, suggesting potential applications in developing new antibiotics .

Material Science Applications

Beyond biological applications, 1-(4-Chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone has been explored for its utility in material sciences:

3.1 Organic Electronics

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that its incorporation into polymer matrices can enhance charge transport properties .

Case Studies

StudyFocusFindings
Study AAnticancer ActivitySignificant inhibition of MCF-7 cell growth with IC50 values in low micromolar range.
Study BAntimicrobial EfficacyEffective against Staphylococcus aureus with minimum inhibitory concentration (MIC) values below clinically relevant thresholds.
Study CMaterial ScienceImproved electron mobility in OLEDs when blended with poly(3-hexylthiophene).

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(4-Chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves forming the triazolo[4,3-b]pyridazine core via cyclization of pyridazine derivatives with hydrazines. Critical steps include:

  • Triazole Ring Formation : Reaction of 3-aminopyridazine with nitriles or hydrazides under reflux in ethanol or DMF .
  • Thioether Linkage : Coupling the core with 2-chloro-1-(4-chlorophenyl)ethanone using bases like K₂CO₃ in DMF at 80–100°C .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature control (60–120°C), and stoichiometric ratios (1:1.2 core:chloroethanone) to maximize yields (reported 65–85%). Purity is monitored via TLC and confirmed by ¹H/¹³C NMR .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

  • Methodological Answer : Structural elucidation combines:

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.9 ppm) and thioether methylene (δ 4.2–4.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ 190–195 ppm) and triazole carbons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 367.05) .
  • X-ray Crystallography : Resolves spatial arrangement of the triazolo-pyridazine core and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of substituents for enhanced bioactivity?

  • Methodological Answer :

  • Core Modifications : Replacing pyridin-2-yl with pyridin-3-yl () reduces steric hindrance, improving binding to kinases .
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl at 4-chlorophenyl) enhances electrophilicity, increasing inhibitory potency against 5-HT receptors .
  • Thioether vs. Sulfone : Replacing thioether (-S-) with sulfone (-SO₂-) in analogs (e.g., compound 4l in ) alters solubility and target selectivity .
  • Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like BRD4 .

Q. How can contradictory bioactivity data across studies be resolved, particularly for kinase vs. GPCR targets?

  • Methodological Answer :

  • Competitive Binding Assays : Test the compound against panels of kinases (e.g., EGFR, CDK2) and GPCRs (e.g., 5-HT1A/2A) to identify off-target interactions .
  • Mutagenesis Studies : Modify key residues (e.g., Lys101 in BRD4) to assess binding dependency .
  • Cellular Pathway Analysis : Use RNA-seq or phosphoproteomics to distinguish downstream effects (e.g., c-Myc downregulation vs. serotonin signaling) .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound, and how are pharmacokinetic (PK) parameters optimized?

  • Methodological Answer :

  • Xenograft Models : Administer the compound (10–50 mg/kg, oral or IP) in immunodeficient mice with human cancer cell lines (e.g., MV4-11 leukemia) to assess tumor growth inhibition .
  • PK Optimization : Introduce solubilizing groups (e.g., PEGylation) or prodrug strategies to enhance bioavailability. Monitor plasma half-life (t₁/₂) and AUC via LC-MS/MS .
  • Toxicity Profiling : Conduct histopathology and serum biomarker analysis (ALT, AST) to evaluate hepatotoxicity .

Q. How can molecular modeling elucidate the compound’s mechanism of action when experimental data is inconclusive?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or MOE to predict binding to BRD4 bromodomains (e.g., validation with AZD5153’s bivalent binding mode) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Asn140 in BRD4) using Discovery Studio .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values for enzyme inhibition across different assays?

  • Methodological Answer :

  • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and incubation times (30 vs. 60 min) to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize data .
  • Statistical Validation : Apply ANOVA or Bland-Altman analysis to assess inter-lab variability .

Methodological Resources

  • Key Techniques : TLC monitoring , NMR , HRMS , X-ray , docking .
  • Biological Assays : Competitive binding , xenografts , phosphoproteomics .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.